molecular formula C6H6N2O5 B6244751 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate CAS No. 65423-00-9

3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate

Cat. No. B6244751
CAS RN: 65423-00-9
M. Wt: 186.1
InChI Key:
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Description

3,4-Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate (3,4-DMDO) is an important organic compound that has been studied extensively due to its unique chemical structure and its numerous applications in the fields of chemistry and biology. 3,4-DMDO is a versatile compound that can be used as a catalyst, a reagent, a building block for organic synthesis, and a tool for studying biochemical and physiological processes.

Scientific Research Applications

3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a building block for the synthesis of other organic compounds. Additionally, 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate has been used to study biochemical and physiological processes, such as the regulation of enzyme activity and the binding of drugs to their target receptors.

Mechanism of Action

The mechanism of action of 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate is not fully understood. However, it is believed that the compound binds to target proteins, such as enzymes and receptors, and modulates their activity. This binding is believed to be mediated by hydrogen bonding and/or Van der Waals interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate are not yet fully understood. However, the compound has been shown to modulate the activity of enzymes and receptors, and it has been used to study the regulation of enzyme activity and the binding of drugs to their target receptors. Additionally, 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate has been shown to have anti-inflammatory and anti-cancer properties in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate in laboratory experiments include its low cost, its availability in large quantities, and its ease of synthesis. Additionally, 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate can be used to study a wide range of biochemical and physiological processes. However, the compound has some limitations. For example, it is not very stable and can degrade over time. Additionally, its mechanism of action is not fully understood, and its effects on humans are not yet known.

Future Directions

There are several potential future directions for the use of 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate. For example, the compound could be used to develop new drugs and therapies for diseases such as cancer and inflammation. Additionally, 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate could be used to study the regulation of enzyme activity and the binding of drugs to their target receptors. Furthermore, the compound could be used to develop new synthetic methods and building blocks for organic synthesis. Finally, 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate could be used to study the biochemical and physiological effects of other compounds.

Synthesis Methods

3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate can be synthesized from 1,2,5-oxadiazole-3,4-dicarboxylic acid by a process known as N-alkylation. This process involves the reaction of the acid with an alkyl halide in a solvent such as dichloromethane. The reaction proceeds through an S N 2 mechanism, resulting in the formation of 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate. This synthesis method is simple and efficient, and it can be used to produce 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate in large quantities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate involves the reaction of 3,4-dimethyl-1,2,5-oxadiazole with diethyl oxalate in the presence of a base.", "Starting Materials": [ "3,4-dimethyl-1,2,5-oxadiazole", "diethyl oxalate", "base (such as sodium ethoxide or potassium tert-butoxide)" ], "Reaction": [ "To a stirred solution of 3,4-dimethyl-1,2,5-oxadiazole in anhydrous THF, add the base and stir for 10-15 minutes.", "Add diethyl oxalate to the reaction mixture and stir for 12-24 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system." ] }

CAS RN

65423-00-9

Product Name

3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate

Molecular Formula

C6H6N2O5

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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